beta-Cryptoxanthin

Overview

Description

Mechanism of Action

Target of Action

Beta-Cryptoxanthin is a dietary carotenoid found in various fruits and vegetables . It is one of the most common carotenoids present in human serum and tissue . The primary target of this compound in the human body is the conversion to Vitamin A (retinol), making it a provitamin A . It also targets cells and DNA, providing antioxidant effects that may help prevent free radical damage .

Mode of Action

This compound interacts with its targets by being converted into retinal, a form of Vitamin A, primarily in the enterocytes but also in other tissues such as the liver . This conversion is catalyzed by BCO1, an enzyme found in various cells and tissues . As an antioxidant, this compound may help prevent free radical damage to cells and DNA, and stimulate the repair of oxidative damage to DNA .

Biochemical Pathways

This compound is involved in the Vitamin A biochemical pathway, where it is converted into retinal, a form of Vitamin A . This conversion is crucial for various biological functions, including vision, immune function, and cellular growth .

Pharmacokinetics

This compound has relatively high bioavailability from its common food sources . Some research indicates that the bioavailability of this compound in typical diets is greater than that of other major carotenoids, suggesting that this compound-rich foods are probably good sources of carotenoids .

Result of Action

The conversion of this compound into Vitamin A plays a crucial role in promoting human health . It is associated with decreased risk of some cancers and degenerative diseases . Additionally, many studies suggest that this compound-rich foods may have an anabolic effect on bone and, thus, may help delay osteoporosis .

Action Environment

The distribution of free this compound and this compound esters is dependent upon plant types and environmental conditions, such as season, processing techniques, and storage temperatures . Concentrations of this compound in citrus fruits and in human plasma are highest during the ripening season, in late fall and winter . Therefore, environmental factors significantly influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Beta-Cryptoxanthin plays a crucial role in various biochemical reactions. As a provitamin A carotenoid, it is converted into retinol (vitamin A) in the body, which is essential for vision, immune function, and skin health. This compound interacts with several enzymes and proteins during its conversion to vitamin A. One of the key enzymes involved in this process is beta-carotene 15,15’-monooxygenase, which cleaves this compound to produce retinal. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in antioxidant defense, inflammation, and apoptosis. It also affects cell signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses. Furthermore, this compound has been found to enhance cellular metabolism by promoting the uptake and utilization of glucose in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. This compound can bind to and activate nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression. This binding leads to changes in the transcription of target genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. By modulating these molecular interactions, this compound exerts its beneficial effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but it can degrade when exposed to light, heat, and oxygen. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including its antioxidant and anti-inflammatory properties. The stability and efficacy of this compound can be influenced by factors such as storage conditions and the presence of other compounds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including liver damage and disruption of normal cellular function. Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses. These findings highlight the importance of determining the optimal dosage of this compound for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver to produce retinol (vitamin A) and other metabolites. The enzyme beta-carotene 15,15’-monooxygenase plays a key role in this conversion process. This compound also interacts with other enzymes and cofactors involved in carotenoid metabolism, such as carotenoid oxygenases and cytochrome P450 enzymes. These interactions can influence metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the intestine and transported in the bloodstream by lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL). This compound can also bind to specific transport proteins, such as carotenoid-binding proteins, which facilitate its uptake and distribution in tissues. The localization and accumulation of this compound in tissues can be influenced by factors such as dietary intake and metabolic status .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in cellular membranes, where it can exert its antioxidant effects by protecting lipids from oxidative damage. It can also be found in organelles such as the mitochondria and endoplasmic reticulum, where it may influence cellular metabolism and signaling. Post-translational modifications and targeting signals can direct this compound to specific compartments within the cell, affecting its localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cryptoxanthin can be synthesized through various chemical routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction is followed by a series of steps, including oxidation and reduction, to introduce the necessary functional groups and achieve the desired structure .

Industrial Production Methods

In industrial settings, cryptoxanthin is often extracted from natural sources, such as fruits and vegetables, using solvent extraction methods. High-performance liquid chromatography (HPLC) coupled with UV and mass spectrometry (MS) is commonly used to analyze and purify cryptoxanthin from these natural sources .

Chemical Reactions Analysis

Types of Reactions

Cryptoxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Cryptoxanthin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of cryptoxanthin can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur with halogens or other nucleophiles, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of cryptoxanthin, which can have different biological activities and properties .

Scientific Research Applications

Cryptoxanthin has a wide range of scientific research applications:

Chemistry: Cryptoxanthin is studied for its chemical properties and potential as a natural pigment in various applications.

Biology: In biological research, cryptoxanthin is investigated for its role in plant pigmentation and its effects on plant physiology.

Comparison with Similar Compounds

Cryptoxanthin is similar to other carotenoids, such as beta-carotene, lutein, and zeaxanthin. it has unique properties due to the presence of a hydroxyl group, which makes it more polar than beta-carotene . This increased polarity affects its solubility and bioavailability, making cryptoxanthin more readily absorbed from dietary sources .

Similar Compounds

Beta-carotene: A precursor to vitamin A, similar in structure but without the hydroxyl group.

Lutein: Another xanthophyll with antioxidant properties, commonly found in green leafy vegetables.

Zeaxanthin: A xanthophyll closely related to lutein, known for its role in eye health.

Cryptoxanthin’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

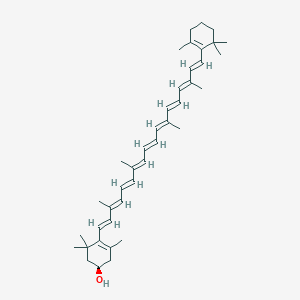

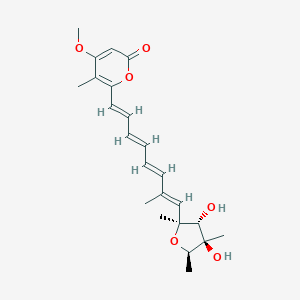

IUPAC Name |

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMASLKHVQRHNES-FKKUPVFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912309 | |

| Record name | Cryptoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Cryptoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

472-70-8 | |

| Record name | Cryptoxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptoxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cryptoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYPTOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZIB13GI33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Cryptoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 - 173 °C | |

| Record name | beta-Cryptoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3'S,4'R,5'R,6'R,10'S,12'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B190796.png)

![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)